
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of two boronic ester groups attached to a benzene ring through carboxylate linkages. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester typically involves the reaction of 1,4-benzenedicarboxylic acid with 3-boronophenol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic ester groups. Common dehydrating agents used include thionyl chloride or phosphorus trichloride. The reaction is typically conducted at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial to achieving high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Oxidation: The boronic ester groups can be oxidized to form boronic acids or borates.
Hydrolysis: Under acidic or basic conditions, the ester bonds can be hydrolyzed to yield 1,4-benzenedicarboxylic acid and 3-boronophenol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Boronic Acids: From oxidation of boronic esters.
1,4-Benzenedicarboxylic Acid and 3-Boronophenol: From hydrolysis.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura coupling.
Biology: Employed in the development of boron-containing drugs and as a tool in molecular biology for labeling and detection.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mecanismo De Acción
The primary mechanism of action of 1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester in Suzuki-Miyaura coupling involves the transmetalation of the boronic ester with a palladium catalyst. This process forms a palladium-boron complex, which then undergoes reductive elimination to form the desired carbon-carbon bond. The molecular targets in this reaction are the aryl or vinyl halides, which are activated by the palladium catalyst to facilitate the coupling reaction.
Comparación Con Compuestos Similares
1,4-Benzenedicarboxylic acid, bis(3-boronophenyl) ester can be compared with other similar compounds such as:
1,4-Benzenedicarboxylic acid, bis(pinacol) ester: Another boronic ester used in Suzuki-Miyaura coupling, but with different steric and electronic properties.
1,4-Benzenedicarboxylic acid, bis(2-ethylhexyl) ester: Used as a plasticizer in industrial applications.
1,2-Benzenedicarboxylic acid, bis(4-methylpentyl) ester: Employed in the production of flexible plastics.
The uniqueness of this compound lies in its specific reactivity and suitability for Suzuki-Miyaura coupling, making it a valuable reagent in organic synthesis.
Propiedades
Número CAS |
827300-02-7 |
|---|---|
Fórmula molecular |
C20H16B2O8 |
Peso molecular |
406.0 g/mol |
Nombre IUPAC |
[3-[4-(3-boronophenoxy)carbonylbenzoyl]oxyphenyl]boronic acid |
InChI |
InChI=1S/C20H16B2O8/c23-19(29-17-5-1-3-15(11-17)21(25)26)13-7-9-14(10-8-13)20(24)30-18-6-2-4-16(12-18)22(27)28/h1-12,25-28H |
Clave InChI |
LUWXIMBUAOYZPS-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)B(O)O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


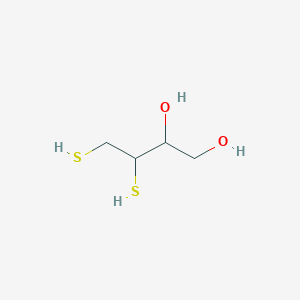
![Trimethyl[(pentadec-14-yn-5-yl)oxy]silane](/img/structure/B14205022.png)
![4-Nitro-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14205029.png)
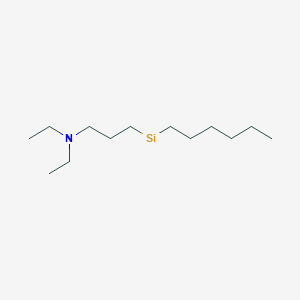

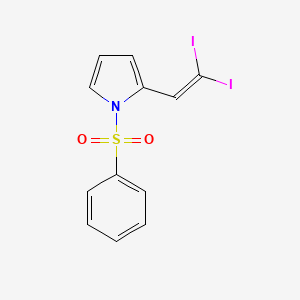
![5-Ethyl-3-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14205047.png)


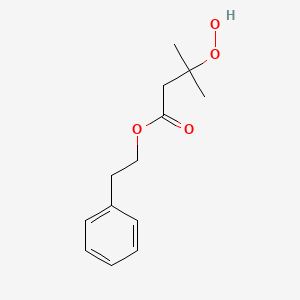
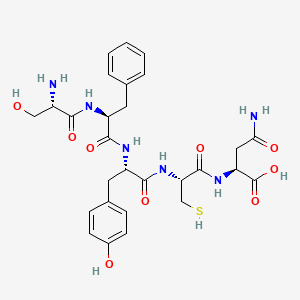
![1,1'-[(2,5-Diiodo-1,4-phenylene)di(ethene-2,1-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14205105.png)

![2-{[5-Chloro-2-(thiophen-2-yl)-1,3-thiazol-4-yl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B14205117.png)
